molecular formula C13H11FN8O2 B11530161 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11530161
M. Wt: 330.28 g/mol
InChI Key: WRDVTOLFFCPNNH-OMCISZLKSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a fluorophenyl group

Preparation Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in other interactions that modulate the activity of its targets . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H11FN8O2

Molecular Weight

330.28 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C13H11FN8O2/c1-7-10(17-21-22(7)12-11(15)19-24-20-12)13(23)18-16-6-8-4-2-3-5-9(8)14/h2-6H,1H3,(H2,15,19)(H,18,23)/b16-6+

InChI Key

WRDVTOLFFCPNNH-OMCISZLKSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC=C3F

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=C3F

Origin of Product

United States

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